molecular formula C22H17N3O2 B14177326 3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid CAS No. 332102-10-0

3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid

Cat. No.: B14177326
CAS No.: 332102-10-0
M. Wt: 355.4 g/mol
InChI Key: BERSSRCVAXHRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of 3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives .

Chemical Reactions Analysis

3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nitrating agents.

    Cycloaddition: This reaction can be facilitated by reagents such as azides or nitrile oxides.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various quinazoline derivatives.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as 3-phenylquinazolin-4(3H)-one and 6-bromo-3-(2-fluorophenyl)quinazolin-4(3H)-one. These compounds share structural similarities but differ in their substituents, which can significantly influence their biological activities and chemical reactivity. The unique structure of 3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid, particularly the presence of the benzoic acid moiety, distinguishes it from other quinazoline derivatives and contributes to its specific properties and applications .

Properties

CAS No.

332102-10-0

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzoic acid

InChI

InChI=1S/C22H17N3O2/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)25-22(24-19)23-17-9-5-8-16(13-17)21(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25)

InChI Key

BERSSRCVAXHRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.